(3R,4S)-1-Benzyl-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
Description
(3R,4S)-1-Benzyl-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a chiral piperidine derivative featuring a benzyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 3, and an ethyl ester at position 2. Its molecular formula is C₂₀H₃₀N₂O₄ (molecular weight: 374.47 g/mol). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neurological agents due to its stereochemical rigidity and functional group diversity .
Properties
IUPAC Name |
ethyl (3R,4S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(13-15-9-7-6-8-10-15)14-17(16)21-19(24)26-20(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,21,24)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZMEMDSCFQDQ-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-1-Benzyl-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester , with CAS Number 1006611-50-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H30N2O4
- Molecular Weight : 362.47 g/mol
- IUPAC Name : Ethyl (3R,4S)-1-benzyl-3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
The compound is structurally related to piperidine derivatives, which are known for their diverse pharmacological activities. The piperidine ring often interacts with various biological targets, including enzymes and receptors involved in signaling pathways. Specifically, the presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, potentially increasing its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to (3R,4S)-1-benzyl-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester have shown inhibitory effects on cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Inhibition of Tumor Growth : Reduction in tumor size in animal models.
Case Studies
-
Study on Cell Lines : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Concentration (µM) Viability (%) 0 100 5 85 10 70 20 40 - Animal Model Studies : In vivo studies using xenograft models have shown that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
Pharmacological Profile
The pharmacological properties of this compound can be characterized by its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to establish long-term safety and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound shares structural homology with other Boc-protected piperidine derivatives but differs in substituents and stereochemistry. Key comparisons include:
Key Observations:
Functional Group Impact : The ethyl ester in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., CAS 652971-20-5), altering solubility and metabolic stability .
Stereochemical Influence : The (3R,4S) configuration confers distinct binding affinities in chiral environments compared to (3S,4R) isomers in the cited compounds .
Notes:
Preparation Methods
Starting Material: N-Boc-D-Serine Derivatives
A method adapted from enantioselective piperidine diamine synthesis begins with N-Boc-D-serine, converted to Garner aldehyde (V) through a four-step sequence (Scheme 2). The aldehyde undergoes Michael addition with ethyl acrylate to form α,β-unsaturated ester (IV), which is subsequently aminated to introduce the benzyl group. Cyclization via acid catalysis yields the piperidine ring, followed by Boc protection and esterification.
Key Data :
Catalytic Asymmetric Hydrogenation
Patent CN111072543B describes a Ru-catalyzed hydrogenation to set the 3R,4S configuration. Starting from glycine ethyl ester, a six-step sequence generates a diene precursor, which undergoes hydrogenation using [(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]Ru(II) diacetate.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| H₂ Pressure | 50 psi |
| Solvent | MeOH |
| Temperature | 66°C |
| Yield | 92% |
| Enantiomeric Excess | >99% |
Modular Assembly via Coupling Reactions
Amide Bond Formation with EDC/HOBt
Ambeed’s protocol for 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid derivatives employs EDC/HOBt-mediated coupling. Adapted for the target compound, the carboxylic acid intermediate is activated and reacted with benzylamine.
Typical Procedure :
-
Dissolve 1-(Boc)piperidine-4-carboxylic acid (1.0 equiv) in DCM.
-
Add EDC (1.5 equiv), HOBt (1.5 equiv), and N-methylmorpholine (2.0 equiv).
-
Stir at 0°C for 10 min, add benzylamine (1.2 equiv).
-
Warm to RT, stir 12 h.
-
Quench with NaHCO₃, extract with DCM, purify via column chromatography (Yield: 73%).
Benzylation via Nucleophilic Substitution
The benzyl group is introduced using benzyl bromide under basic conditions. For example, treatment of 3-amino-piperidine-4-carboxylate with BnBr and K₂CO₃ in DMF at 60°C for 8 h achieves quantitative benzylation.
Stereochemical Control and Resolution
Chiral Chromatography
Racemic mixtures of intermediate piperidines are resolved using chiral stationary phases (e.g., Chiralpak IA). The (3R,4S)-enantiomer is isolated with >98% ee, as confirmed by HPLC.
Dynamic Kinetic Resolution
Combining enzymatic hydrolysis (e.g., CAL-B lipase) with ruthenium catalysts enables dynamic kinetic resolution of ethyl 4-cyano-3-oxo-piperidine carboxylate, yielding the desired stereoisomer in 89% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 78 | >99 | High | Moderate |
| Catalytic Hydrogenation | 92 | >99 | Moderate | High |
| Modular Coupling | 73 | 98 | Low | High |
Catalytic hydrogenation offers superior yield and stereoselectivity, though scalability depends on catalyst availability. Modular coupling is cost-effective but requires additional steps for intermediate purification.
Experimental Optimization and Troubleshooting
Q & A
Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group in this compound while minimizing side reactions?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. To minimize side reactions (e.g., epimerization or ester hydrolysis), use a mild base like triethylamine in anhydrous dichloromethane at 0–5°C. Protecting the piperidine nitrogen first ensures regioselectivity .
Q. How can the stereochemical integrity of the (3R,4S) configuration be preserved during synthesis?
Chiral resolution or asymmetric catalysis is critical. For example, using (R)- or (S)-BINOL-derived catalysts in key steps like reductive amination or cyclization can maintain stereochemistry. Monitor optical rotation and chiral HPLC (e.g., Chiralpak® columns) to confirm retention of configuration .
Q. What analytical techniques are most effective for confirming the purity and structure of this compound?
Q. How should discrepancies in safety data (e.g., hazard classifications) between SDS sources be addressed?
Some SDS list no hazards (e.g., ), while others classify acute oral toxicity (H302) or skin irritation (H315). Assume worst-case precautions: use fume hoods, nitrile gloves, and avoid inhalation/contact. Cross-reference regulatory databases like ECHA or OSHA for updated classifications .
Advanced Research Questions
Q. What reaction conditions optimize the coupling of the ethyl ester moiety to downstream pharmacophores?
Ethyl esters are typically hydrolyzed to carboxylic acids under basic (NaOH/EtOH) or acidic (HSO/HO) conditions. For coupling, activate the acid using HATU or EDCI with DMAP in DMF. Yields >80% are achievable with strict anhydrous conditions .
Q. How does the stereochemistry of the piperidine ring influence biological activity in related compounds?
Comparative studies of (3R,4S) vs. (3S,4R) analogs show that stereochemistry affects target binding. For example, (3R,4S) derivatives exhibit higher affinity for σ receptors due to optimal spatial alignment of the benzyl and Boc groups .
Q. What computational methods validate the conformational stability of this compound in solution?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) predict dominant chair conformations of the piperidine ring. Pair with NOESY NMR to confirm intramolecular distances (e.g., proximity of benzyl to Boc groups) .
Q. How can photodegradation or thermal decomposition of the Boc group be mitigated during long-term storage?
Store at –20°C in amber vials under inert gas (N/Ar). Monitor stability via TLC or HPLC every 6 months. Replace with alternative protecting groups (e.g., Fmoc) if decomposition exceeds 5% .
Data Contradictions and Resolution
Key Structural Analogs and Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
